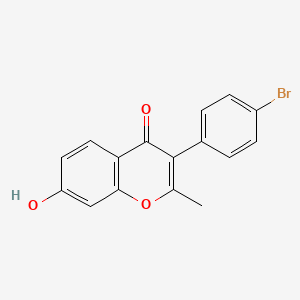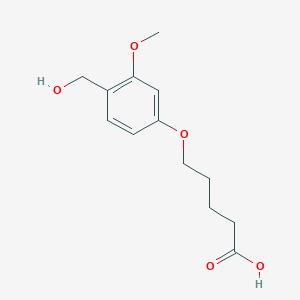
2-Hydroxyethyl octacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl octacosanoate are a class of compounds derived from montan wax, which is a natural wax obtained from lignite. These compounds are formed by the esterification of montanic acid with ethylene glycol. Montanic acid is a long-chain saturated fatty acid, primarily containing 26 to 34 carbon atoms. Montan wax and its derivatives are known for their excellent thermal stability, low volatility, and unique lubricating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, montan-wax, ethylene esters involves the extraction of montan wax from lignite, followed by the oxidation of the wax to produce montanic acid. The montanic acid is then esterified with ethylene glycol to form the desired esters. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of these esters involves a multi-step process:
Extraction: Montan wax is extracted from lignite using organic solvents.
Oxidation: The extracted wax is oxidized to produce montanic acid.
Esterification: Montanic acid is esterified with ethylene glycol in the presence of a catalyst.
Purification: The resulting esters are purified to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Montanic acid and ethylene glycol.
Reduction: Montanic alcohol and ethylene glycol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Applications De Recherche Scientifique
2-Hydroxyethyl octacosanoate have a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of fatty acids, montan-wax, ethylene esters is primarily based on their ability to reduce friction and improve the flow properties of materials. The long carbon chains of montanic acid provide excellent lubricating properties, while the esterification with ethylene glycol enhances their thermal stability and reduces volatility. These compounds act as both internal and external lubricants, improving the processing and performance of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fatty acids, montan-wax, glycerol esters: Similar in structure but use glycerol instead of ethylene glycol for esterification.
Fatty acids, montan-wax, butylene esters: Use butylene glycol for esterification, providing different physical properties.
Uniqueness
2-Hydroxyethyl octacosanoate are unique due to their specific combination of montanic acid and ethylene glycol, which provides a balance of excellent thermal stability, low volatility, and superior lubricating properties. This makes them particularly valuable in applications requiring high-performance additives .
Propriétés
Numéro CAS |
73138-45-1 |
|---|---|
Formule moléculaire |
C30H60O3 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2-hydroxyethyl octacosanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |
Clé InChI |
MORHMXPGPOPWQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
| 73138-45-1 | |
Description physique |
OtherSolid; PelletsLargeCrystals, OtherSolid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)




